molecular formula C23H19NO3S B2778372 (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine CAS No. 902557-22-6

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine

Cat. No.: B2778372
CAS No.: 902557-22-6
M. Wt: 389.47
InChI Key: JHEILOXDQBOBPP-VHXPQNKSSA-N
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Description

The compound (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine is a chromene derivative characterized by:

  • A benzenesulfonyl group at position 3 of the chromene ring, contributing strong electron-withdrawing effects.
  • An N-(2-ethylphenyl) imine substituent at position 2, introducing steric bulk and moderate lipophilicity.
  • A Z-configuration at the imine double bond, critical for spatial arrangement and molecular interactions.

Chromene derivatives are widely studied for pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-ethylphenyl)chromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S/c1-2-17-10-6-8-14-20(17)24-23-22(16-18-11-7-9-15-21(18)27-23)28(25,26)19-12-4-3-5-13-19/h3-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEILOXDQBOBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine typically involves the condensation of an appropriate chromene derivative with an aniline derivative under specific reaction conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study these activities to develop new therapeutic agents.

Medicine

In medicine, derivatives of chromenes are explored for their potential as drugs. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, such compounds can be used in the production of dyes, pigments, and other materials. Their chemical stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogues and Their Modifications

The following table summarizes structural differences and similarities with analogues from the literature:

Compound Name Substituent at Position 3 Substituent at Position 2 (Imine) Chromene Ring Modifications Key Features
Target: (2Z)-3-(Benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine Benzenesulfonyl N-(2-ethylphenyl) None Moderate lipophilicity; ethyl group enhances solubility
C585-0130 () Benzenesulfonyl N-(3-chloro-4-methylphenyl) 8-methoxy Chlorine increases electronegativity; methoxy enhances π-stacking
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine () 4-Methylbenzenesulfonyl (tosyl) N-(3,4-difluorophenyl) 8-methoxy Fluorine improves metabolic stability; tosyl group alters electronic effects
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide () Carboxamide N-(2-methoxyphenyl) None Carboxamide introduces H-bonding; methoxy groups increase polarity
3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-imine () Benzothiazolyl None None Benzothiazole enhances π-π interactions; higher rigidity

Impact of Substituents on Physicochemical Properties

  • Lipophilicity (logP):

    • The ethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability.
    • Chloro (C585-0130) and fluoro () substituents increase electronegativity but reduce solubility compared to ethyl .
    • Methoxy groups () enhance solubility via polar interactions but may reduce metabolic stability .
  • Carboxamide () introduces hydrogen-bonding capacity, favoring interactions with polar residues in enzymes or receptors .

Biological Activity

(2Z)-3-(benzenesulfonyl)-N-(2-ethylphenyl)-2H-chromen-2-imine is a synthetic organic compound belonging to the chromene family, known for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The compound features a chromene core with a benzenesulfonyl group and an ethylphenyl substituent. This unique structure facilitates interactions with various biological targets, potentially enhancing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with the preparation of 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one.
  • Formation of Intermediate : The intermediate is reacted with 2-ethyl aniline under controlled conditions.
  • Reaction Conditions : The reaction is generally conducted in solvents like acetic acid or ethanol at elevated temperatures to ensure optimal yield.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its ability to inhibit β-tubulin polymerization, a crucial process in cancer cell proliferation. In vitro studies have shown that this compound can effectively reduce the viability of various cancer cell lines, including liver and breast cancer cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes related to neurodegenerative diseases. Similar compounds in the chromene class have demonstrated acetylcholinesterase (AChE) inhibitory activity, which is pivotal in managing conditions like Alzheimer's disease. For instance, derivatives of coumarin and chromene have shown promising results in maintaining acetylcholine levels by inhibiting AChE activity, suggesting potential therapeutic applications for cognitive disorders.

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundChromene core with sulfonamide groupAnticancer, AChE inhibition
8-MethoxyflavoneFlavonoid backboneAntioxidant, anti-inflammatory
4-HydroxycoumarinCoumarin structureAChE inhibition
Benzenesulfonamide derivativesSulfonamide groupAntibacterial

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating the anticancer properties of various chromene derivatives, this compound exhibited a notable reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity against liver and breast cancer cells.
    • Study Reference : Research published in Medicinal Chemistry Research highlighted that similar compounds derived from chromenes displayed significant anticancer effects due to their ability to disrupt microtubule dynamics.
  • Neuroprotective Effects : A comparative analysis of AChE inhibitors revealed that compounds containing a chromene core could effectively enhance cognitive function by inhibiting enzyme activity linked to Alzheimer's disease.
    • Study Reference : Findings from Pharmaceutical Biology indicated that coumarin derivatives demonstrated substantial AChE inhibitory activity, supporting the potential use of this compound in neurodegenerative disease therapies.

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